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Executive Summary

Bindarit, an indazolic derivative with potent anti-inflammatory properties, represents a promising
therapeutic candidate for adjunctive treatment of hydrocephalus, particularly in neonatal forms
characterized by significant neuroinflammation. This document provides comprehensive application notes
and experimental protocols for researchers investigating bindarit's neuroprotective effects in
hydrocephalus models. Bindarit functions primarily through inhibition of NF-kB signaling and subsequent
reduction of pro-inflammatory chemokines, especially monocyte chemoattractant protein-1 (MCP-1),
which plays a critical role in hydrocephalus pathogenesis. Recent studies demonstrate that bindarit
administration in genetic hydrocephalus models significantly improves white matter integrity, synaptic
maturation, and functional outcomes despite only modest reduction in ventricular volume. These
application notes consolidate the most current research findings, quantitative data summaries, and
standardized methodologies to facilitate systematic investigation of bindarit's potential as a non-invasive
therapeutic strategy for hydrocephalus, addressing a significant unmet need in neurological disorder

management.

Introduction and Clinical Context
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Hydrocephalus Overview and Unmet Needs

Hydrocephalus is a complex neurological disorder characterized by excessive cerebrospinal fluid (CSF)
accumulation and dysregulated intracranial pressure equilibrium, affecting individuals across all age groups.
With an incidence exceeding 0.1-0.6% in children, hydrocephalus is as common as Down Syndrome and
represents a significant clinical burden throughout the lifespan. The condition presents with various
etiological subtypes, including congenital, acquired, and post-hemorrhagic hydrocephalus (PHH), each with
distinct pathophysiological mechanisms but shared clinical manifestations. Current standard-of-care
interventions exclusively involve neurosurgical procedures, primarily ventriculo-peritoneal shunting or
endoscopic third ventriculostomy. These approaches face substantial limitations, with approximately 50% of
pediatric shunts failing within two years of implantation and approximately 32% of adult shunts
eventually failing, often requiring repeated surgical interventions with associated morbidity and mortality
risks. The long-term outcomes of even well-managed hydrocephalus remain variable and may include
intellectual disability, motor impairment, chronic pain, and other neurological sequelae that significantly

impact quality of life. [1]

The limitations of current surgical treatments have highlighted the urgent need to develop non-invasive or
minimally invasive therapeutic strategies for hydrocephalus. Patient advocacy groups have consistently
emphasized the demand for non-invasive treatment options, ideally one-time interventions that do not require
additional procedures for hydrocephalus management. Recent research workshops organized by the
Hydrocephalus Association have identified key priorities, including: 1) elucidating mechanisms of CSF
pathophysiology to advance hydrocephalus therapies; 2) leveraging multi-omics approaches to identify novel
treatment targets; and 3) designing preclinical studies with focused translation to clinical trials. Within this
context, targeting neuroinflammatory pathways has emerged as a particularly promising approach,

especially given the prominent role of inflammation across multiple hydrocephalus etiologies. [1]

Bindarit Rationale for Hydrocephalus Therapy

Bindarit presents a compelling therapeutic candidate for hydrocephalus treatment based on its well-
established anti-inflammatory profile and demonstrated efficacy in central nervous system injury models.

The rationale for investigating bindarit in hydrocephalus stems from several key considerations:
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e Neuroinflammation Significance: Substantial evidence confirms that neuroinflammatory processes
contribute significantly to hydrocephalus pathogenesis and progression across etiologies. Multiple
animal models of hydrocephalus consistently demonstrate activation of microglia and infiltration of
peripheral myeloid cells into periventricular regions, with associated upregulation of pro-inflammatory
mediators including MCP-1, TNF-a, and IL-6. These inflammatory responses appear particularly
pronounced in neonatal hydrocephalus models, where they disrupt critical developmental processes

including myelination, cortical neuronal maturation, and synaptic formation. [2] [3]

e MCP-1 Pathway Involvement: Monocyte chemoattractant protein-1 (MCP-1/CCL2) represents a
particularly promising therapeutic target in hydrocephalus. Research indicates elevated MCP-1
expression in human hydrocephalus cases and experimental models, where it promotes recruitment and
activation of microglia and peripheral monocytes, exacerbating tissue injury and impairing recovery.
Bindarit's specific inhibition of MCP-1 production through interference with NF-kB signaling thus
targets a pathway with established significance in hydrocephalus pathophysiology. [2] [4]

e Multi-mechanistic Protection: Beyond its primary anti-chemokine activity, emerging research
indicates that bindarit may exert additional beneficial effects through modulation of fatty acid-
binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their
biological targets and signaling pathways. This multi-mechanistic activity profile positions bindarit to
address the complex, multifactorial nature of hydrocephalus-associated brain injury more effectively

than highly specific single-target agents. [5]
Bindarit Molecular Properties and Mechanisms

Chemical and Pharmacological Profile

Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a synthetic indazole
derivative with a molecular weight of 338.39 g/mol. The compound exhibits faverable drug-like
properties, including adequate solubility for formulation and sufficient stability for in vivo administration.
From a pharmacological perspective, bindarit has demonstrated an acceptable safety profile in both
preclinical studies and clinical trials for other indications, with primary administration via oral route or

subcutaneous injection in experimental settings. Clinical studies have utilized bindarit doses up to 1,200 mg
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daily for periods up to six months, demonstrating tolerability with compliance rates exceeding 90% in
randomized trials. The established safety data from human studies for other indications provide a valuable

foundation for repurposing efforts in neurological conditions like hydrocephalus. [4]

Molecular Mechanisms of Action

Bindarit exerts its therapeutic effects through multiple interconnected molecular pathways that collectively

address key aspects of hydrocephalus pathophysiology:

¢ NF-xB Pathway Inhibition: Bindarit's primary recognized mechanism involves suppression of NF-
kB activation, a master regulator of inflammatory responses. Specifically, bindarit inhibits the
phosphorylation and degradation of IkBa, thereby preventing nuclear translocation of the NF-kB
complex and its subsequent binding to promoter regions of target genes. This action results in
transcriptional inhibition of MCP-1 and related CC chemokines, reducing the chemotactic signals
that drive monocyte/microglial activation in hydrocephalus. This mechanism has been consistently

demonstrated across multiple disease models and cell types. [2] [5]

o FABP4 Modulation: Recent research has revealed that bindarit directly interacts with fatty acid-
binding protein 4 (FABP4), a lipid chaperone expressed in macrophages and microglia. Bindarit
displaces endogenous fatty acids from FABP4 with Ki values of 19 + 3 pM for oleic acid and 60 + 17
UM for arachidonic acid. This interaction promotes nuclear translocation of FABP4, where it
potentially engages with peroxisome proliferator-activated receptor y (PPARy) and other nuclear
receptors to influence inflammatory gene expression. The functional significance of this mechanism is
supported by experiments showing that FABP4 inhibition blocks bindarit's effects on IL-8 expression

in monocytic cells. [5]

e Microglial Phenotype Regulation: In the context of hydrocephalus, bindarit demonstrates a specific
effect on microglial activation, reducing the transition from homeostatic ramified morphology to
activated amoeboid forms. This effect appears particularly important in neonatal hydrocephalus
models, where bindarit treatment supports homeostatic microglia, prevents excessive cell death, and

creates a more favorable microenvironment for neuronal development and myelination. [2]

Table 1: Bindarit Molecular Mechanisms and Experimental Evidence
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Mechanism Molecular Targets Experimental Evidence Functional Consequences

NF-kB IkBa phosphorylation, Reduced MCP-1 promoter  Decreased pro-inflammatory

Inhibition p65 nuclear activation in macrophagic chemokine production
translocation cells [5]

MCP-1 MCP-1/CCL2 3-fold reduction in MCP-1 Reduced monocyte/microglial

Suppression transcription and levels in LPS-stimulated recruitment and activation
secretion monocytic cells [5]

FABP4 FABP4 binding and Ki=19 £+ 3 uM for oleic Altered lipid mediator

Modulation nuclear translocation acid displacement [5] signaling, PPARy modulation

Microglial CD68, CD86 Reduced activated Preservation of homeostatic

Regulation expression myeloid cells in corpus microglia, improved neuronal

callosum [2] maturation

The following diagram illustrates bindarit's primary molecular mechanisms of action in the context of

hydrocephalus pathophysiology:
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Therapeutic Efficacy in Hydrocephalus Models

Neonatal Genetic Hydrocephalus Studies

The most comprehensive evidence for bindarit's efficacy in hydrocephalus comes from studies using the
progressive hydrocephalus (prh) mutant mouse model, which carries a point mutation in the Ccdc39 gene
resulting in impaired motile cilia function and disrupted CSF flow. In this genetic model that recapitulates
key features of human neonatal hydrocephalus, systemic bindarit administration (100 mg/kg subcutaneously
daily from postnatal day P4-P7) produced significant improvements across multiple neuropathological and

functional domains:

e White Matter Protection: Bindarit treatment significantly improved the edematous appearance
and myelination of the corpus callosum, a region particularly vulnerable to hydrocephalus-related
damage. Quantitative analysis demonstrated enhanced myelination and reduced white matter injury
compared to vehicle-treated mutants, despite only mild reduction in ventricular volume. This
dissociation between structural and functional outcomes highlights bindarit's potential to protect

vulnerable neural tissues independently of CSF dynamics modulation. [2]

e Neuronal Development Support: Cortical development abnormalities in prh mutants, including
impaired excitatory synapse maturation and interneuron morphogenesis, were markedly attenuated
by bindarit treatment. The drug significantly reduced the pathological thinning in cortical Layers II-
IV and supported normal synaptic formation, indicating protective effects on critical developmental
processes disrupted by hydrocephalus. These improvements in neuronal maturation occurred in
parallel with bindarit's effects on microglial activation, supporting the concept that inflammatory

mechanisms contribute significantly to neuronal development impairments in hydrocephalus. [2]

e Microglial Modulation: Bindarit treatment in prh mutants significantly reduced activated myeloid
cells in the corpus callosum while supporting the population of ramified-shaped homeostatic
microglia. The treatment attenuated excessive microglial cell death and decreased expression of

proinflammatory cytokines including MCP-1. This microglial modulation appeared central to
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bindarit's mechanism, as the majority of activated myeloid cells in the prh mutant brain were

determined to be microglial in origin rather than peripheral monocytes. [2]

e Functional Improvement: The therapeutic effects of bindarit translated to significant functional
improvement in the prh mutant mice, with treated animals demonstrating alleviation of a spastic
locomotor phenotype in swimming tests. This functional benefit represents a crucial endpoint
demonstrating the translational potential of bindarit treatment, as current surgical interventions for
hydrocephalus often fail to prevent long-term neurologic deficits despite addressing ventricular

enlargement. [2]

Table 2: Bindarat Efficacy in Neonatal Hydrocephalus (prh mutant mouse model)

. Bindarit-

Outcome Vehicle-Treated Treatment

Treated Assessment Method
Measure Mutants Effect

Mutants
Ventricular Severe Mild reduction Moderate MRI/Histological
Volume ventriculomegaly improvement guantification
Corpus Edematous, Significant +++ Histology, myelin staining
Callosum hypomyelinated improvement
Myelination
Cortical Significant thinning  Reduced ++ Histological
Thickness thinning measurement
(Layers II-1V)
Excitatory Impaired Significant +++ Electron microscopy,
Synapse improvement synaptic markers
Maturation
Microglial Extensive Reduced +++ Ibal
Activation activation activation immunohistochemistry
Locomotor Spastic phenotype  Significant +++ Swimming test analysis
Function improvement
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Comparative Analysis with Current Interventions

When evaluating bindarit's potential role in hydrocephalus management, it is instructive to compare its

effects and mechanisms with current standard interventions and emerging alternatives:

¢ Complementarity with Surgical Approaches: Bindarit's primary effects on neuroinflammation
and neural protection rather than dramatic ventricular volume reduction position it as a potential
adjunctive therapy rather than replacement for surgical CSF diversion in severe cases. The
combination of bindarit with surgical interventions may address both the mechanical aspects of CSF
accumulation and the secondary inflammatory and neural tissue damage that contributes significantly
to long-term neurologic deficits. This approach aligns with patient priorities that emphasize the desire
for one-time treatments without additional interventions, potentially reducing the need for repeated

surgical revisions. [1] [2]

e Advantages in Specific Populations: The neurodevelopmental support demonstrated by bindarit in
neonatal models suggests particular promise for pediatric hydrocephalus, where current surgical
interventions often fail to prevent cognitive and motor deficits despite controlling ventricular size.
Additionally, the anti-inflammatory mechanism may offer specific benefits in post-hemorrhagic and
post-infectious hydrocephalus etiologies where inflammation plays a particularly prominent role in

pathogenesis. [2] [3]

e Comparison with Emerging Technologies: Recently developed minimally invasive approaches such
as the eShunt system for normal pressure hydrocephalus represent important advances in procedural
aspects of hydrocephalus care. While these technologies offer reduced invasiveness and complication
profiles, they primarily address CSF diversion rather than the underlying cellular and molecular
mechanisms of brain injury. Bindarit's mechanism-based approach potentially offers neuroprotective

benefits that complement these technological advances. [6] [7]

Experimental Protocols

In Vivo Administration in Neonatal Models
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The following protocol details the established methodology for evaluating bindarit efficacy in neonatal

mouse models of hydrocephalus, based on procedures validated in recent publications:

e Animal Model Selection: The Ccdc39prh/prh (prh) mutant mouse on a mixed congenic strain
background (50% CD-1) represents a well-characterized genetic model of neonatal hydrocephalus.
Age-matched homozygous mutants and wild-type littermates of both sexes should be used to account
for potential sex-specific effects. Animals are typically housed in specific pathogen-free conditions
with all procedures approved by the institutional animal care and use committee. For postnatal studies,
the day of birth is designated as postnatal day 0 (P0), with treatments initiated at P4 based on
established protocols. [2]

e Drug Formulation and Storage: Bindarit is obtained commercially (Cayman Chemical Company)
and dissolved at 20 mg/mL in ethanol or 100 mg/mL in dimethylsulfoxide (DMSO) as stock solutions
stored at -20°C for up to three months. On the day of administration, the ethanol stock is diluted in 5%
Tween 80 and 5% polyethylene glycol 400, while the DMSO stock is diluted in 90% corn oil. Vehicle
control solutions are prepared identically without bindarit. Preliminary studies have confirmed that
both ethanol and DMSO vehicles yield comparable results in key endpoints including Mcp-1

expression relative to housekeeping genes. [2]

¢ Dosing and Administration: Bindarit is administered at 100 mg/kg body weight subcutaneously
once daily from P4 through P7. This dosing regimen has demonstrated efficacy in the prh mutant
model while maintaining acceptable tolerability. Injection sites are rotated between dorsal
subcutaneous locations to minimize local irritation. Body weight and head size measurements should
be recorded daily throughout the treatment period using calibrated calipers, with head size quantified
as the sum of lengths in three dimensions: top-bottom (chin direction), left-right (ear to ear), and
rostral-caudal directions. Animals with severe dermatitis (occurring in <10% of cases) should be

excluded from analysis. [2]

e Tissue Collection Timing: For assessment of developmental effects, tissue collection is typically
performed at P15, 8 days after surgery in intervention models or 8 days after treatment initiation in
genetic models. This timeframe allows evaluation of both acute inflammatory responses and
subsequent developmental processes including myelination and synaptic maturation. For studies
focusing exclusively on inflammatory responses, earlier timepoints (P8-P10) may be appropriate. [2]

[3]
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Outcome Assessment Methodologies

Comprehensive evaluation of bindarit effects in hydrocephalus models should incorporate multiple

complementary assessment modalities:

¢ Ventricular Morphometry: For quantitative assessment of ventriculomegaly, brains are collected at
specified endpoints and processed for histological analysis. Following overnight fixation in formalin
acid alcohol (4% formaldehyde, 5% glacial acetic acid in 70% ethanol), brains are processed through
graded ethanol and xylene, embedded in paraffin, and sectioned coronally at 10 pum thickness
throughout the approximately 200 pm span of the lateral ventricles. Every 20th section is collected for
analysis, resulting in approximately 30 sections per brain. After hematoxylin and eosin staining,
sections are imaged at 20X magnification and ventricular areas quantified by manual outlining using
image analysis software (e.g., Aperio eSlide Manager). Total ventricular volume is calculated by
multiplying each area measurement by the section interval distance (200 pm) and summing across all

sections. [3]

e White Matter Integrity Assessment: Myelination status is evaluated through combined histological
and biochemical approaches. Corpus callosum integrity is assessed histologically using luxol fast
blue or eriochrome cyanine staining for myelin, complemented by immunofluorescence for myelin
basic protein (MBP). Ultrastructural analysis via electron microscopy provides quantitative assessment
of axon myelination ratios (g-ratio). Additionally, diffusion tensor imaging (DTI) parameters including
fractional anisotropy (FA) and mean diffusivity (MD) offer non-invasive quantification of white matter

organization that correlates with histological findings. [1] [2]

e Microglial and Inflammation Analysis: Neuroinflammatory responses are characterized through
combined molecular and morphological approaches. Immunofluorescence for Ibal (1:1000
dilution) enables quantification of microglial density and morphological activation status, with
ramified vs. amoeboid morphologies distinguished according to established criteria. Complementary
mRNA analysis of proinflammatory mediators (MCP-1, TNF-a, IL-6, IL-12/p35) via qRT-PCR
provides molecular correlation. Flow cytometric analysis of microglial and infiltrating myeloid
populations using CD45, CD11b, and additional markers further distinguishes resident vs. peripheral

immune contributions. [2] [3]
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e Functional Outcome Measures: Motor function is quantitatively assessed using standardized
behavioral tests. For neonatal models, swimming tests provide sensitive assessment of coordinated
locomotor function, with spastic phenotypes quantitatively scored based on limb movement patterns
and body position. For adult models or later timepoints, gait analysis using automated systems (e.g.,
DigiGait) and rotarod performance testing offer additional motor function quantification. Cognitive
assessment, when applicable, utilizes Morris water maze, novel object recognition, or contextual fear

conditioning tests appropriate to the developmental stage and species. [2]

The following workflow diagram illustrates the complete experimental protocol from model establishment to

outcome assessment:

Model Establishment

(prh mutant mice)

Bindarit Administration
(100 mg/kg SC, P4-P7)

Tissue Collection
(3]
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Research Priorities and Clinical Translation
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Key Research Gaps and Opportunities

Despite promising preclinical evidence, several critical research gaps must be addressed to advance bindarit

toward clinical application in hydrocephalus:

o Etiology-Specific Efficacy: Current evidence for bindarit efficacy derives primarily from genetic
models of neonatal hydrocephalus with impaired ciliary function. Systematic evaluation across
diverse etiologies is essential, particularly in acquired forms such as post-hemorrhagic hydrocephalus
(PHH) where inflammatory mechanisms may play distinct roles. The optimized lysophosphatidic acid
(LPA)-induced PHH mouse model provides a valuable platform for such studies, having demonstrated
microglial involvement in PHH pathogenesis. Research should specifically address whether bindarit's
benefits extend to hemorrhage-driven hydrocephalus and whether therapeutic windows differ across

etiologies. [3]

e Combination Therapy Optimization: The complementary mechanisms of surgical CSF diversion
and bindarit-mediated neuroprotection suggest potential synergy that remains largely unexplored.
Systematic studies evaluating bindarit administration in conjunction with ventricular shunting or
endoscopic third ventriculostomy are needed to establish optimal timing, dosing, and duration of
combined treatment. Particularly valuable would be research examining whether bindarit
administration prior to or during surgical interventions reduces perioperative inflammatory

exacerbation and improves long-term outcomes. [1] [2]

¢ Developmental Stage Considerations: The differential responses to anti-inflammatory interventions
across developmental stages represent a critical consideration for translational efforts. While neonatal
models demonstrate clear benefits, the optimal timing and dosing may differ substantially for infant,
juvenile, or adult hydrocephalus cases. Research addressing how developmental changes in blood-
brain barrier integrity, immune system maturation, and brain plasticity influence bindarit efficacy will

inform clinical trial design and patient selection criteria. [1]

e Biomarker Development: Identification of reliable biomarkers for treatment response would
significantly enhance clinical translation potential. Promising candidates include CSF and serum MCP-
1 levels, neuroimaging biomarkers such as diffusion tensor imaging (DTI) parameters for white matter

integrity, and advanced MR techniques quantifying cerebral blood flow characteristics. Correlation of
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these biomarkers with functional outcomes in preclinical models would facilitate future clinical trial

monitoring strategies. [1]

Clinical Translation Considerations

Translation of bindarit from promising preclinical results to clinical application requires careful attention to

several key considerations:

e Patient Population Selection: Based on current evidence, the most promising initial patient
population for bindarit evaluation appears to be neonates with progressive hydrocephalus,
particularly those with inflammatory components such as post-hemorrhagic or post-infectious etiology.
This selection aligns with the strongest preclinical evidence and addresses a population with
significant unmet needs despite standard surgical care. Subsequent expansion to pediatric and

eventually adult populations would follow demonstration of safety and efficacy in initial trials. [1] [2]

¢ Clinical Trial Endpoints: Traditional hydrocephalus trial endpoints focusing primarily on ventricular
size may be insufficient for capturing bindarit's therapeutic benefits, given the dissociation
between ventricular volume reduction and functional improvement observed in preclinical studies.
Composite endpoints incorporating imaging metrics (ventricular volume, white matter integrity),
biomarker changes (CSF MCP-1 levels), and functional outcomes (developmental milestones, motor
function) would provide more comprehensive assessment of treatment effects. The research priorities
identified in recent hydrocephalus workshops emphasize the importance of such multidimensional

outcome measures. [1]

e Formulation and Administration Optimization: While preclinical studies have utilized
subcutaneous administration, clinical translation would benefit from oral formulation development
given bindarit's established oral bioavailability in other indications. Dose-ranging studies should
establish optimal dosing for pediatric populations, potentially differing from adult doses due to
developmental differences in drug metabolism and blood-brain barrier characteristics. The established
safety profile of bindarit from previous clinical trials in other indications provides valuable

foundational data for formulation development. [4]

e Regulatory Strategy: As a repurposed compound with established safety data, bindarit may qualify

for accelerated regulatory pathways for the new hydrocephalus indication, particularly given the
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orphan disease status of many hydrocephalus forms. Engagement with regulatory agencies early in
development will be essential to align on acceptable endpoints and trial designs for this challenging

patient population. [1]

Conclusion

Bindarit represents a promising therapeutic candidate that addresses the significant unmet need for non-
invasive treatments in hydrocephalus. Through its multi-mechanistic actions on neuroinflammatory
pathways, particularly MCP-1 suppression and microglial modulation, bindarit demonstrates potential to
improve functional outcomes and reduce the long-term neurologic sequelae of hydrocephalus. The compiled
protocols and data provide researchers with standardized methodologies to further investigate bindarit's
efficacy across hydrocephalus etiologies and developmental stages, facilitating the systematic evidence
generation needed for clinical translation. As the field advances toward developing comprehensive treatment
strategies that address both CSF dynamics and neural protection, bindarit's unique mechanism positions it as

a valuable component of future combination approaches for this complex neurological disorder.
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Hydrocephalus Treatment]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b521269#bindarit-in-hydrocephalus-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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